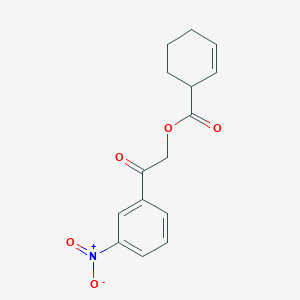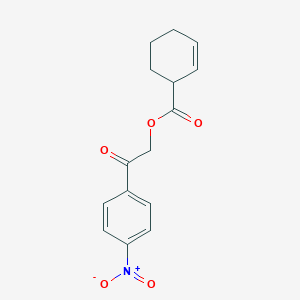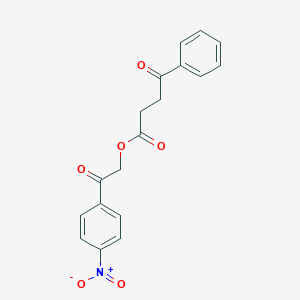![molecular formula C23H27NO4 B341149 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate](/img/structure/B341149.png)
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate is an organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of 2-(2,5-Dimethylphenyl)-2-oxoethyl bromide
Reagents: 2,5-Dimethylbenzene, bromine, and a catalyst such as iron(III) bromide.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
-
Nucleophilic Substitution
Reagents: 2-(2,5-Dimethylphenyl)-2-oxoethyl bromide and 5-(2,5-dimethylanilino)-5-oxopentanoic acid.
Conditions: The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to a more consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media, depending on the desired oxidation state.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.
-
Substitution
Reagents: Various nucleophiles or electrophiles, depending on the substitution reaction.
Conditions: Solvent choice and temperature are critical to control the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which [2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2,5-Dimethylaniline
- Used in the synthesis of dyes and pigments.
- Similar aromatic structure but lacks the ester and keto functional groups.
-
2-(2,5-Dimethylphenyl)acetic acid
- Used as an intermediate in organic synthesis.
- Similar aromatic structure but differs in the functional groups attached to the aromatic ring.
Uniqueness
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct chemical properties. This uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H27NO4 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C23H27NO4/c1-15-8-10-17(3)19(12-15)21(25)14-28-23(27)7-5-6-22(26)24-20-13-16(2)9-11-18(20)4/h8-13H,5-7,14H2,1-4H3,(H,24,26) |
InChI-Schlüssel |
XBEPICAIHGZOSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate](/img/structure/B341069.png)





![2-(4-Chlorophenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341077.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341079.png)
![2-Oxo-2-phenylethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341080.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341081.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B341083.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B341086.png)

![5,6-dibromo-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341088.png)
